5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386416
InChI: InChI=1S/C8H6N2O2/c11-5-6-4-9-10-2-1-7(12)3-8(6)10/h1-5,9H
SMILES:
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17386416

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde -

Specification

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H6N2O2/c11-5-6-4-9-10-2-1-7(12)3-8(6)10/h1-5,9H
Standard InChI Key WKXIMIVYOQHIQU-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC1=O)C(=CN2)C=O

Introduction

Structural and Chemical Identity of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde

Core Structure and Functional Groups

5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde features a bicyclic pyrazolo[1,5-a]pyridine core, where a pyrazole ring is fused with a pyridine ring at positions 1 and 5. The compound is distinguished by two critical substituents:

  • A hydroxyl group (-OH) at position 5, which enhances hydrogen-bonding potential and influences electronic distribution.

  • A carbaldehyde group (-CHO) at position 3, providing a reactive site for further chemical modifications such as condensation or nucleophilic addition .

The molecular formula is C₉H₆N₂O₂, with a molecular weight of 174.16 g/mol. Computational models predict a planar geometry for the fused ring system, while the aldehyde group introduces slight distortion due to steric and electronic effects .

Comparative Analysis with Analogous Compounds

To contextualize its uniqueness, Table 1 compares 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde with structurally related derivatives:

Compound NameSubstituentsKey Features
2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde Isopropyl at C2, CHO at C3Lipophilic isopropyl group enhances membrane permeability but reduces solubility
2-Hydroxypyrazolo[1,5-a]pyridine OH at C2Lacks aldehyde functionality, limiting derivatization potential
3-Acetylpyrazolo[1,5-a]pyridine Acetyl at C3Ketone group offers different reactivity compared to aldehyde

The 5-hydroxy substitution in the target compound introduces distinct electronic effects, potentially modulating interactions with biological targets such as enzymes or receptors .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis of 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde is documented in the literature, analogous methods from patent US4097483A provide a plausible route:

  • Core Formation: Condensation of aminopyrazole derivatives with α,β-unsaturated aldehydes under acidic conditions to construct the pyrazolo[1,5-a]pyridine skeleton .

  • Functionalization:

    • C5 Hydroxylation: Electrophilic aromatic substitution using nitrating agents followed by reduction, as demonstrated for 2-hydroxypyrazolo[1,5-a]pyridine derivatives .

    • C3 Formylation: Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group .

Key challenges include regioselectivity at C5 and avoiding over-oxidation of the aldehyde moiety. Purification typically involves column chromatography or recrystallization from nonpolar solvents .

Physicochemical Characteristics

Experimental data for the exact compound remain scarce, but predictions based on analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) due to hydrogen-bonding capacity.

  • Melting Point: Estimated 180–185°C, inferred from structurally similar aldehydes .

  • Stability: Susceptible to oxidation at the aldehyde group under basic conditions, necessitating inert storage environments .

Biological Activity and Mechanistic Insights

Hypothetical Pharmacological Profile

Although direct studies on 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde are lacking, related pyrazolopyridines exhibit diverse activities:

  • Kinase Inhibition: Substituted pyrazolo[1,5-a]pyridines demonstrate RET kinase inhibitory activity, crucial in cancer therapeutics . The aldehyde group may act as a covalent warhead targeting catalytic lysine residues .

  • Antiprotozoal Effects: Analogous compounds show efficacy against Trypanosoma spp., likely through interference with purine metabolism .

Structure-Activity Relationships (SAR)

The compound’s bioactivity is hypothesized to depend on:

  • C5 Hydroxyl: Enhances binding to polar enzyme pockets via hydrogen bonds.

  • C3 Aldehyde: Enables Schiff base formation with primary amines in target proteins, facilitating irreversible inhibition .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The dual functionality of 5-hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde makes it a promising scaffold for:

  • Covalent Inhibitors: Aldehyde group facilitates targeted covalent modification of disease-related enzymes .

  • Anticancer Agents: RET kinase inhibition observed in analogs suggests potential for oncology applications .

Synthetic Intermediate

The aldehyde group serves as a handle for further derivatization:

  • Condensation Reactions: Formation of hydrazones or imines for combinatorial library synthesis.

  • Nucleophilic Additions: Grignard reactions to introduce alkyl or aryl chains at C3 .

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No pharmacokinetic or toxicity data exist for this specific compound.

  • Synthetic Optimization: Current routes from patents require validation and yield improvement .

Research Priorities

  • Comprehensive Biological Screening: Prioritize assays against kinase families and infectious pathogens.

  • Prodrug Development: Mask the aldehyde as an acetal to enhance bioavailability and reduce off-target reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator